molecular formula C7H6F3NO2 B6599539 4-amino-2-(trifluoromethoxy)phenol CAS No. 847872-07-5

4-amino-2-(trifluoromethoxy)phenol

Cat. No.: B6599539
CAS No.: 847872-07-5
M. Wt: 193.12 g/mol
InChI Key: ZIISAPMQJPNUOE-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H6F3NO2. This compound is characterized by the presence of an amino group (-NH2) and a trifluoromethoxy group (-OCF3) attached to a phenol ring. The trifluoromethoxy group is known for its unique properties, making this compound of significant interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl ethers in the presence of suitable catalysts and reaction conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-(trifluoromethoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2-(trifluoromethoxy)phenol involves its interaction with various molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

  • 4-Amino-2-(trifluoromethyl)phenol
  • 4-Amino-2-(difluoromethoxy)phenol
  • 4-Amino-2-(trifluoromethoxy)aniline

Comparison: 4-Amino-2-(trifluoromethoxy)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule in various research and industrial applications .

Properties

IUPAC Name

4-amino-2-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIISAPMQJPNUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

25 g (0.09 mol) of 2-trifluoromethoxy-4-(phenyldiazenyl)phenol from Example 7 and 1 g of Pd/C (10%) were initially charged in 350 ml of ethanol. The solution was degassed and aerated with hydrogen. The mixture was stirred at room temperature under a 1 bar hydrogen atmosphere for 72 hours. On completion of hydrogen uptake, the catalyst was filtered off and the filtrate concentrated on a rotary evaporator, in the course of which the product already crystallizes out. The resulting solid was filtered off with suction, washed with a little cold ethanol and dried under high vacuum for 4 hours. 8.5 g (50%) of the desired compound were obtained as a light brown powder.
Name
2-trifluoromethoxy-4-(phenyldiazenyl)phenol
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
50%

Synthesis routes and methods II

Procedure details

223 mg (1.0 mmol) of 4-nitro-2-trifluoromethoxyphenol, 224 mg (4.0 mmol) of reduced iron powder, and 321 mg (6.0 mmol) of ammonia chloride were successively added to a mixture of 20 mL of ethanol and 6.0 mL of water under argon atmosphere with mechanical stirring. The mixture was slowly heated to 50° C. and allowed to react at this temperature for 1.5 h until the solution turned brown. The reaction was stopped, naturally cooled, filtered under reduced pressure, and the filter cake was washed with 10 mL of ethyl acetate. 20 mL of water and 20 mL of ethyl acetate were added to the filtrate. The organic layer was isolated, and the water layer was extracted with 20 mL×2 of ethyl acetate. The organic layers were combined, successively washed with 50 mL of water and 50 mL of saturated saline, dried over anh. MgSO4, filtered and concentrated to obtain 144 mg of a dark red solid. Yield 74.4%.
Quantity
223 mg
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
224 mg
Type
reactant
Reaction Step One
Name
ammonia chloride
Quantity
321 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
74.4%

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